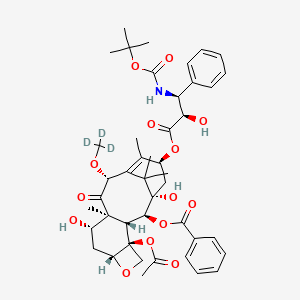![molecular formula C₆H₉NS B1142267 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile CAS No. 866923-64-0](/img/structure/B1142267.png)
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is a versatile chemical compound with significant potential in various scientific research fields. This compound is characterized by a cyclopropyl ring substituted with a sulfanylmethyl group and an acetonitrile moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile typically involves multiple steps:
Starting Material: The process begins with 1,1-cyclopropanedimethanol.
Formation of Cyclic Sulfite: The starting material is reacted with thionyl chloride (SOCl2) or diisopropyl sulfite in dichloromethane to form 1,1-cyclopropanedimethanol cyclic sulfite.
Nitrile Formation: The cyclic sulfite is then treated with sodium cyanide (NaCN) in dichloromethane to yield 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.
Mesylation: The hydroxymethyl compound is reacted with mesyl chloride and triethylamine to form the corresponding mesylate.
Thioacetate Substitution: The mesylate is treated with potassium thioacetate in isopropyl acetate to produce 2-[1-(acetylsulfanyl)cyclopropyl]acetonitrile.
Hydrolysis: Finally, the acetylsulfanyl compound is hydrolyzed with sodium hydroxide (NaOH) in toluene/water to obtain this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting leukotriene receptors.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making the compound valuable in drug development and biochemical research .
類似化合物との比較
Similar Compounds
- 2-[1-(Hydroxymethyl)cyclopropyl]acetonitrile
- 2-[1-(Acetylsulfanyl)cyclopropyl]acetonitrile
- 2-[1-(Bromomethyl)cyclopropyl]acetonitrile
Uniqueness
2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile is unique due to its sulfanylmethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing novel pharmaceuticals and studying biochemical pathways .
特性
IUPAC Name |
2-[1-(sulfanylmethyl)cyclopropyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c7-4-3-6(5-8)1-2-6/h8H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNQZQSMXQENR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)






